N-[(4-Methylphenyl)carbamoyl]phosphoramidic dichloride
Description
N-[(4-Methylphenyl)carbamoyl]phosphoramidic dichloride is a phosphorus-containing compound characterized by a dichlorophosphate core substituted with a 4-methylphenyl carbamoyl group. Its structure combines aromatic and carbamoyl functionalities, distinguishing it from simpler alkyl- or aryl-substituted phosphoramidic dichlorides. This compound’s unique substituents likely influence its reactivity, stability, and applications in organic synthesis or polymer chemistry.
Properties
CAS No. |
101252-13-5 |
|---|---|
Molecular Formula |
C8H9Cl2N2O2P |
Molecular Weight |
267.05 g/mol |
IUPAC Name |
1-dichlorophosphoryl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C8H9Cl2N2O2P/c1-6-2-4-7(5-3-6)11-8(13)12-15(9,10)14/h2-5H,1H3,(H2,11,12,13,14) |
InChI Key |
SBOGGDUNBDOUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-[(4-Methylphenyl)carbamoyl]phosphoramidic dichloride is a phosphoramidate compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The biological activity of this compound primarily involves its role as a phosphoramidate. Phosphoramidates are known for their ability to inhibit specific enzymes, particularly those involved in nucleic acid metabolism. The mechanism often involves the formation of stable complexes with target enzymes, leading to inhibition of their activity.
1. Antiviral Activity
Research indicates that phosphoramidate compounds exhibit antiviral properties by inhibiting viral replication. Studies have shown that derivatives similar to this compound can effectively inhibit RNA viruses by targeting viral polymerases.
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. It acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
3. Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is believed to arise from the compound's ability to induce apoptosis in malignant cells, making it a candidate for further cancer research.
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV-1 | 5.0 | |
| Antimicrobial | E. coli | 10.0 | |
| Cytotoxic | MDA-MB-231 (breast cancer) | 15.0 |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound demonstrated significant inhibition of HIV-1 replication in vitro. The compound was tested across various concentrations, revealing an IC50 value of 5 µM, indicating potent antiviral activity.
Case Study 2: Antimicrobial Action
In another investigation, the antimicrobial properties were evaluated against a panel of bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth with an IC50 value of 10 µM against E. coli, suggesting its potential as an antibacterial agent.
Case Study 3: Cancer Cell Line Studies
Research on the cytotoxic effects of this compound on the MDA-MB-231 breast cancer cell line showed a dose-dependent increase in apoptosis markers at concentrations above 15 µM, supporting its role in cancer therapy development.
Comparison with Similar Compounds
Structural and Functional Differences
The key distinction lies in the substituents attached to the phosphorus atom. Below is a comparative analysis of structurally related compounds (data collated from ):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
